molecular formula C10H15N5 B11729344 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B11729344
M. Wt: 205.26 g/mol
InChI Key: FAQBEAQLVJNDSP-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl groups and connected via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethyl chloride with 1-methyl-3-aminopyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, thiols, and amines in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-pyrazolylmethyl chloride
  • 1-Methyl-3-aminopyrazole
  • 1,3-Dimethylpyrazole

Uniqueness

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole rings connected via a methylene bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-9(15(3)12-8)7-11-10-4-5-14(2)13-10/h4-6H,7H2,1-3H3,(H,11,13)

InChI Key

FAQBEAQLVJNDSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2)C)C

Origin of Product

United States

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